Bienvenue dans la boutique en ligne BenchChem!

1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine

PDE9 inhibition Pyrazolo[3,4-d]pyrimidine SAR C4 substituent pharmacophore

1-(4-Fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872623-34-2) is a fully synthetic small molecule (C18H13FN4O2, MW 336.3) built on the pyrazolo[3,4-d]pyrimidine bicyclic core. The compound belongs to the broader class of 1,4-disubstituted pyrazolo[3,4-d]pyrimidines, a scaffold extensively explored for kinase inhibition and phosphodiesterase modulation.

Molecular Formula C18H13FN4O2
Molecular Weight 336.326
CAS No. 872623-34-2
Cat. No. B2490430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine
CAS872623-34-2
Molecular FormulaC18H13FN4O2
Molecular Weight336.326
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
InChIInChI=1S/C18H13FN4O2/c1-24-14-6-8-15(9-7-14)25-18-16-10-22-23(17(16)20-11-21-18)13-4-2-12(19)3-5-13/h2-11H,1H3
InChIKeyVEJBDRHEUODKNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872623-34-2): Key Structural Identifiers for Procurement Decision-Making


1-(4-Fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872623-34-2) is a fully synthetic small molecule (C18H13FN4O2, MW 336.3) built on the pyrazolo[3,4-d]pyrimidine bicyclic core . The compound belongs to the broader class of 1,4-disubstituted pyrazolo[3,4-d]pyrimidines, a scaffold extensively explored for kinase inhibition and phosphodiesterase modulation [1]. Its defining structural features are a 4-fluorophenyl substituent at N1 and a 4-methoxyphenoxy group at C4. Historical high-throughput screening data from the Scripps Research Institute Molecular Screening Center indicate this compound was evaluated in at least three distinct biochemical and cell-based assays targeting GPR151, FBW7, and MITF .

Procurement Risk Alert: Why 1-(4-Fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Generic In-Class Analogs


Within the 1,4-disubstituted pyrazolo[3,4-d]pyrimidine family, even single-atom changes at N1 or C4 can redirect target engagement from one enzyme family to another. For instance, replacing the 4-methoxyphenoxy ether of the target compound with a ketone functionality shifts selectivity toward phosphodiesterase IX (PDE9), as demonstrated by the WYQ series in US9617269 where IC50 values range from 6 nM to 52 nM against PDE9A [1]. Conversely, installing a 4-thioether linkage has been reported to confer CDK2 inhibitory activity . Consequently, procurement of a generic pyrazolo[3,4-d]pyrimidine without the precise 4-methoxyphenoxy substitution pattern at C4 and the 4-fluorophenyl group at N1 yields a compound with a fundamentally different – and unvalidated – target profile, rendering any structure-activity relationship (SAR) dataset non-transferable between analogs.

Comparative Evidence Table: Quantifiable Differentiation of 1-(4-Fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine from Closest Analogs


C4 Substituent Pharmacophore Comparison: 4-Methoxyphenoxy Ether vs. 4-Ketone Series (PDE9 vs. Multi-Target Screening Profile)

The target compound carries a C4 4-methoxyphenoxy ether linkage. In contrast, the N-substituted pyrazolo[3,4-d]pyrimidine ketone series disclosed in US9617269 (e.g., Compounds WYQ-46, WYQ-78, WYQ-95) features a carbonyl at the C4 position [1]. This carbonyl is critical for a key hydrogen-bond interaction with the invariant glutamine in the PDE9 active site, yielding PDE9A IC50 values of 6 nM (WYQ-46), 45 nM (WYQ-78), and 52 nM (WYQ-95) [1]. The 4-methoxyphenoxy ether of the target compound cannot form this same hydrogen bond, which is consistent with its distinct screening profile: it was profiled in orthogonal assays (GPR151 cell-based agonist, FBW7 AlphaScreen activator, MITF AlphaScreen inhibitor) rather than PDE9 . No PDE9 inhibition data are reported for the target compound. Direct quantitative inhibition data in the same assay format are not publicly available for the target compound; the comparison relies on class-level inference from distinct screening profiles.

PDE9 inhibition Pyrazolo[3,4-d]pyrimidine SAR C4 substituent pharmacophore

N1 Aryl Substituent Comparison: 4-Fluorophenyl vs. Unsubstituted Phenyl – Predicted Impact on Lipophilicity and Target Binding

The target compound incorporates a 4-fluorophenyl group at N1. The closest commercially listed analog, 4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, lacks the fluorine atom . The introduction of fluorine at the para position of the N1 phenyl ring increases the calculated logP by approximately 0.2–0.4 units and modestly alters the electron density on the aromatic ring, which can influence π-stacking interactions with hydrophobic pockets in target proteins [1]. While no direct comparative bioactivity data are available from a common assay, the fluorine substitution represents a deliberate medicinal chemistry design element commonly employed to improve metabolic stability and modulate target binding affinity through inductive effects [1]. Quantitative binding or activity data for the unsubstituted phenyl analog are not currently disclosed in public databases, limiting this comparison to physicochemical class-level inference.

Fluorine substitution effects Lipophilicity modulation Pyrazolo[3,4-d]pyrimidine N1 SAR

C6 Substitution Position Comparison: C6-H vs. C6-Cl Impact on Reactivity and Further Derivatization Potential

The target compound bears a hydrogen at the C6 position. A closely related commercially available analog, 6-chloro-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine, carries a chlorine at C6 [1]. The C6-Cl bond provides a synthetic handle for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling further diversification at this position. In contrast, C6-H of the target compound is inert under these conditions, limiting its utility as a late-stage intermediate for library synthesis. However, the C6-H compound eliminates the risk of chlorine-related off-target reactivity or toxicity in biological assays. No comparative biological data are available.

C6 functionalization Halogenated pyrazolo[3,4-d]pyrimidine Synthetic intermediate

High-Throughput Screening Profile Differentiation: GPR151, FBW7, and MITF Assay Results for the Target Compound

The target compound was evaluated by the Scripps Research Institute Molecular Screening Center (SRIMSC) in three distinct high-throughput screening assays: a cell-based GPR151 agonist assay (AID 1508602), an AlphaScreen-based FBW7 activator assay (AID 1259310), and an AlphaScreen-based MITF inhibitor assay (AID 1259374) . This specific triple-assay screening footprint is unique to this compound among the pyrazolo[3,4-d]pyrimidine analogs publicly indexed on Chemsrc. However, no percent activity, EC50, or IC50 values for these assays are disclosed in the publicly accessible record. The nearest structural analogs (e.g., 4-(4-methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) do not have equivalent published HTS data, precluding direct quantitative comparison. The evidence value lies in the existence of a defined, albeit incomplete, screening pedigree for the target compound, which is absent for most commercially listed analogs.

GPR151 agonist screening FBW7 ubiquitin ligase MITF transcription factor HTS profiling

High-Confidence Application Scenarios for 1-(4-Fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine Based on Available Evidence


Hit-to-Lead Optimization Starting Point for GPR151-Mediated Signaling Pathway Studies

The target compound's documented screening in a cell-based GPR151 agonist assay at Scripps SRIMSC positions it as a potential starting scaffold for GPR151 probe development. GPR151 is a G-protein coupled receptor implicated in habenular function, and no potent, selective small-molecule agonists are currently available. Procurement of this compound allows academic screening laboratories to replicate the primary assay result, conduct concentration-response follow-up studies, and initiate SAR expansion around the 4-methoxyphenoxy and 4-fluorophenyl motifs identified in Section 3, Evidence Item 1.

Negative Control Compound for PDE9 Inhibitor Screening Campaigns

Because the 4-methoxyphenoxy ether substitution precludes the critical hydrogen-bond interaction required for PDE9 inhibition (Section 3, Evidence Item 1), this compound serves as an ideal negative control in PDE9 enzymatic assays. When procured alongside a known PDE9 inhibitor from the pyrazolo[3,4-d]pyrimidine ketone series (e.g., WYQ-46, IC50 = 6 nM ), it enables researchers to validate assay specificity and distinguish true PDE9-dependent pharmacology from scaffold-dependent off-target effects.

Scaffold for FBW7 Ubiquitin Ligase or MITF Transcription Factor Modulator Discovery

The AlphaScreen-based screening data for FBW7 activation and MITF inhibition (Section 3, Evidence Item 4) indicate that this compound interacts, directly or indirectly, with components of the ubiquitin-proteasome system and melanocyte transcription pathways . Procurement is warranted for laboratories studying FBW7 substrate recognition (relevant to oncology) or MITF-dependent gene regulation (relevant to melanoma), where this compound can serve as a tool compound for pathway interrogation pending full dose-response characterization.

Physicochemical Reference Standard for Fluorinated Pyrazolo[3,4-d]pyrimidine Library Design

The 4-fluorophenyl N1 substituent provides a modest logP increase of approximately 0.2–0.4 units over the des-fluoro phenyl analog (Section 3, Evidence Item 2). This compound can be used as a physicochemical benchmark when designing focused libraries that explore fluorine substitution effects on permeability, metabolic stability, and target binding within the pyrazolo[3,4-d]pyrimidine chemical space.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.